molecular formula C20H21NO4 B13897944 Methyl 5-phenyl-5-(phenylmethoxycarbonylamino)pent-2-enoate

Methyl 5-phenyl-5-(phenylmethoxycarbonylamino)pent-2-enoate

Cat. No.: B13897944
M. Wt: 339.4 g/mol
InChI Key: SATCODIPJAMIQN-UHFFFAOYSA-N
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Description

Methyl 5-phenyl-5-(phenylmethoxycarbonylamino)pent-2-enoate is an organic compound with a complex structure that includes both ester and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-phenyl-5-(phenylmethoxycarbonylamino)pent-2-enoate typically involves multi-step organic reactions One common method includes the esterification of a suitable carboxylic acid precursor with methanol in the presence of an acid catalyst

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-phenyl-5-(phenylmethoxycarbonylamino)pent-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the phenylmethoxycarbonylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 5-phenyl-5-(phenylmethoxycarbonylamino)pent-2-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-phenyl-5-(phenylmethoxycarbonylamino)pent-2-enoate involves its interaction with specific molecular targets. The ester and amide groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-phenylpent-2-enoate: Lacks the phenylmethoxycarbonylamino group, making it less versatile in certain reactions.

    Phenyl 5-phenyl-5-(phenylmethoxycarbonylamino)pent-2-enoate: Similar structure but with a phenyl ester group instead of a methyl ester.

Properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

methyl 5-phenyl-5-(phenylmethoxycarbonylamino)pent-2-enoate

InChI

InChI=1S/C20H21NO4/c1-24-19(22)14-8-13-18(17-11-6-3-7-12-17)21-20(23)25-15-16-9-4-2-5-10-16/h2-12,14,18H,13,15H2,1H3,(H,21,23)

InChI Key

SATCODIPJAMIQN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CCC(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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